molecular formula C8H12N2O B6614899 4-methoxy-3-methylbenzene-1,2-diamine CAS No. 97433-22-2

4-methoxy-3-methylbenzene-1,2-diamine

Cat. No.: B6614899
CAS No.: 97433-22-2
M. Wt: 152.19 g/mol
InChI Key: FKPFTMDBQWVKQV-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two amino groups (-NH2) attached to a benzene ring, which also contains a methoxy group (-OCH3) and a methyl group (-CH3). It is a derivative of benzene and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 4-methoxy-3-methylbenzene-1,2-diamine typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the nitration of a precursor compound, followed by reduction to introduce the amino groups . Industrial production methods may include electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation, followed by reduction and further functional group modifications .

Chemical Reactions Analysis

4-Methoxy-3-methylbenzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino groups or other substituents.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution by electrophiles.

    Common Reagents and Conditions: Typical reagents include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst.

    Major Products: The major products depend on the specific reaction conditions but can include various substituted benzene derivatives.

Scientific Research Applications

4-Methoxy-3-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound can be used in biochemical assays and as a reagent in various biological experiments.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Comparison with Similar Compounds

4-Methoxy-3-methylbenzene-1,2-diamine can be compared with other similar compounds such as:

    4-Chloro-3-methylbenzene-1,2-diamine: This compound has a chlorine substituent instead of a methoxy group, which can significantly alter its reactivity and applications.

    3,4-Diaminotoluene: Lacks the methoxy group, making it less versatile in certain chemical reactions.

    4-Methylbenzene-1,2-diamine: Similar structure but without the methoxy group, affecting its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

4-methoxy-3-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPFTMDBQWVKQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97433-22-2
Record name 4-methoxy-3-methylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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